

# chloroprocaine therapeutic categories

## indications FDA approval

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### Compound Focus: Chloroprocaine Hydrochloride

CAS No.: 3858-89-7

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## Therapeutic Category & FDA-Approved Indications

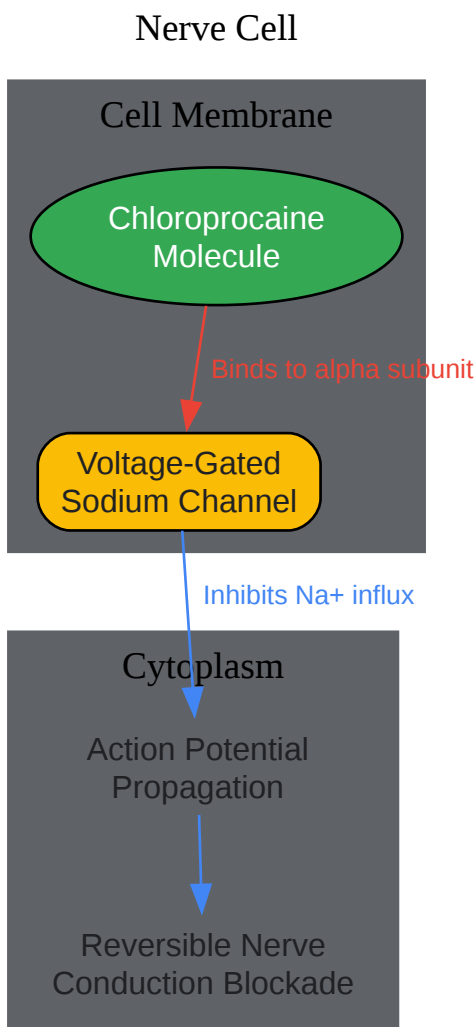
Chloroprocaine is classified as a **Local Anesthetic (Ester)** [1]. Its FDA-approved indications vary by specific formulation, particularly regarding the inclusion of preservatives.

Formulation Type	Brand Name Examples	Approved Routes & Indications [1] [2] [3]
With preservatives (e.g., methylparaben)	Nesacaine	Infiltration anesthesia; Peripheral nerve block.
Preservative-free	Nesacaine-MPF, Clorotekal, Iheezo	Infiltration anesthesia; Peripheral nerve block; Lumbar & caudal epidural blocks; Ocular surface anesthesia (Iheezo).
Preservative-free (Intrathecal)	Clorotekal	Production of subarachnoid block (Spinal anesthesia) in adults.

## Mechanism of Action & Pharmacokinetics

Chloroprocaine exerts its anesthetic effect by reversibly inhibiting voltage-gated sodium channels in neuronal membranes. This inhibition prevents sodium influx, slows nerve impulse propagation, and results in a reversible conduction blockade [1] [4]. The progression of anesthesia typically follows the order of: pain → temperature → touch → proprioception → skeletal muscle tone [1].

The following diagram illustrates the cellular mechanism of action of chloroprocaine:



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Key pharmacokinetic parameters that underpin its clinical profile are summarized below:

Parameter	Profile	Clinical Relevance
Onset of Action [1] [2]	6 to 12 minutes	Rapid establishment of anesthesia.
Duration of Action [1] [2]	Up to 60 minutes	Suitable for short procedures.
Metabolism [1] [2] [4]	Rapid hydrolysis by plasma pseudochoolinesterase.	Low potential for systemic toxicity.
Plasma Half-Life (in vitro) [1] [2]	Adults: 21-25 sec; Neonates: 43 sec	Very rapid degradation in bloodstream.
Protein Binding [1] [4]	Low (one of the lowest among local anesthetics)	Contributes to short duration of action.
Excretion [1] [2]	Primarily renal (as metabolites).	

## Clinical Applications & Dosing

Chloroprocaine's rapid onset and short duration make it ideal for specific clinical scenarios.

Clinical Scenario	Typical Dosing (Adults)	Notes & Considerations
Spinal Anesthesia (short procedures) [2] [5]	Preservative-free 1% solution: 30–50 mg intrathecal.	Dose-dependent duration: 40-50 mg provides longer block than 30 mg [5].
Epidural Anesthesia (e.g., Cesarean delivery) [2] [4]	Preservative-free 3% solution: 15–25 mL (includes test dose).	A test dose (e.g., 3 mL of 3%) is recommended to rule out intravascular/subarachnoid catheter placement [2] [3].
Infiltration & Peripheral Nerve Block [2]	Varies by procedure. Maximum single dose: 11 mg/kg (without epinephrine) or 14 mg/kg (with epinephrine).	Use smallest effective dose and concentration.

Clinical Scenario	Typical Dosing (Adults)	Notes & Considerations
Ocular Surface Anesthesia [1]	Topical formulation (Itheezo).	Approved by FDA in September 2022 [1].

## Experimental Protocol: Pharmacokinetic Study

For research on the pharmacokinetics of intrathecal chlorprocaine, you can adapt the following methodology from a clinical trial [5].

- **Objective:** To determine the systemic exposure and pharmacokinetic profile of chlorprocaine and its metabolite (CABA) after intrathecal administration.
- **Study Design:** Prospective, randomized, single-center study in patients undergoing lower limb procedures under spinal anesthesia with chlorprocaine HCl 1% [5].
- **Intervention:** Patients randomized to receive one of three intrathecal doses: 30 mg, 40 mg, or 50 mg [5].
- **Blood & Urine Sampling:**
  - **Blood:** Collected before administration (T0) and at 5, 10, 30, and 60 minutes after administration. Plasma is separated via centrifugation with esterase inhibitors added and stored at -70°C [5].
  - **Urine:** First postoperative urine sample is collected, volume measured, and aliquots stored frozen [5].
- **Bioanalysis:** Chlorprocaine and CABA concentrations are determined using a validated **liquid chromatography tandem mass spectrometry (LC-MS/MS)** method [5].

## Safety and Tolerability

- **Contraindications:** Known hypersensitivity to chlorprocaine, other PABA-ester anesthetics, or any component of the formulation. Not for use with sulfa drugs, as a metabolite inhibits sulfonamides [2] [6] [3].
- **Adverse Effects:**
  - **Common:** Procedural pain, hypotension, bradycardia, nausea, headache related to neuraxial techniques [4].
  - **Serious:** While rare, risks include **Local Anesthetic Systemic Toxicity (LAST)**, methemoglobinemia, high spinal block, and neurological injury [1] [6] [7].
- **Historical Note:** Past neurological injuries linked to inadvertent intrathecal injection of large epidural doses containing preservatives (sodium bisulfite, EDTA). Use **only preservative-free formulations**

for neuraxial anesthesia [4] [8].

## Conclusion for Researchers

Chloroprocaine is a versatile ester local anesthetic with a compelling profile for short-duration anesthesia. Its **rapid metabolism** and **low systemic toxicity** are major advantages, especially in obstetric and ambulatory surgery settings.

The recent FDA approval of a preservative-free formulation for spinal anesthesia has revitalized its use, providing a reliable option with a favorable safety profile for procedures lasting less than an hour. For drug development professionals, chloroprocaine represents a model for optimizing a short-acting anesthetic and underscores the critical importance of formulation (preservative-free) for specific routes of administration.

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